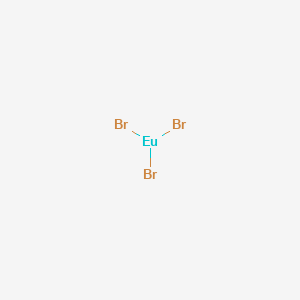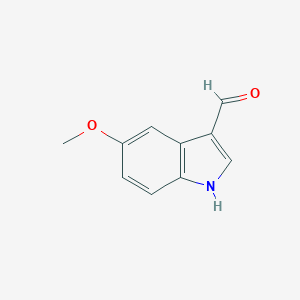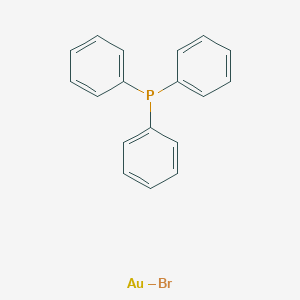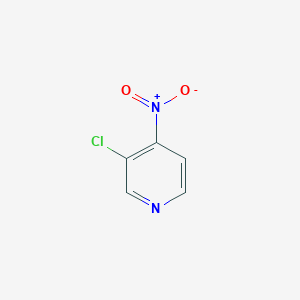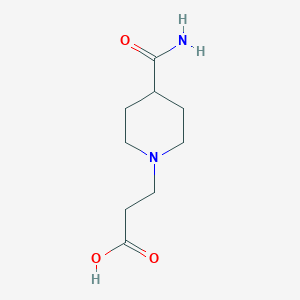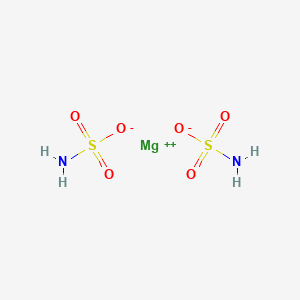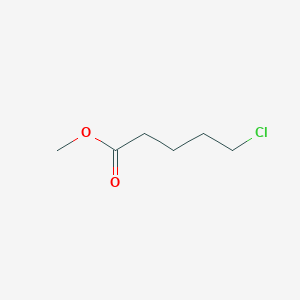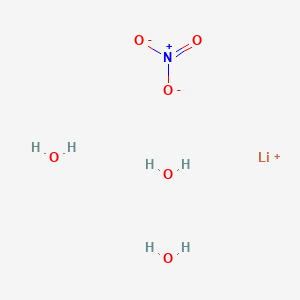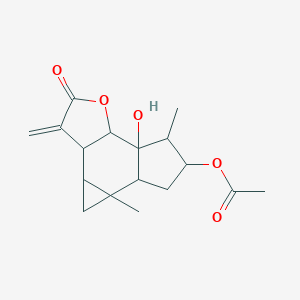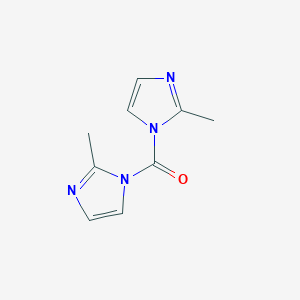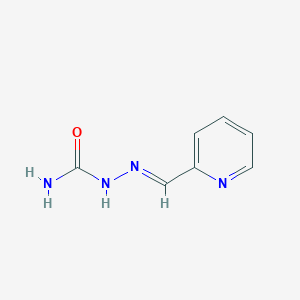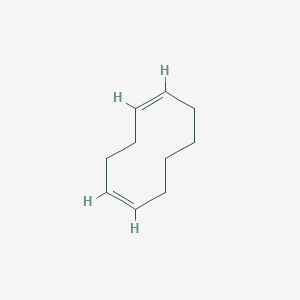
1,5-Cyclodecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Cyclodecadiene is a cyclic hydrocarbon that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents. This compound is synthesized using various methods, and its applications in scientific research are numerous.
Wirkmechanismus
The mechanism of action of 1,5-Cyclodecadiene is not well understood. However, it is believed to act as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of organic compounds. It may also act as a solvent in various reactions, and as a reactant in the synthesis of various chemicals.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,5-Cyclodecadiene. However, it is not known to have any significant toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5-Cyclodecadiene in lab experiments include its high solubility in most organic solvents, its stability under various reaction conditions, and its ability to act as a ligand in metal-catalyzed reactions. The limitations include its high cost and limited availability, and the lack of information on its toxicity and potential environmental impact.
Zukünftige Richtungen
For research on 1,5-Cyclodecadiene include its use in the synthesis of new organic compounds, its applications as a ligand in metal-catalyzed reactions, and its use as a solvent in various reactions. Further studies are also needed to determine its toxicity and potential environmental impact.
Synthesemethoden
1,5-Cyclodecadiene can be synthesized using several methods, including the Diels-Alder reaction, Grignard reaction, and Birch reduction. The Diels-Alder reaction involves the reaction of cyclopentadiene with 1,3-butadiene to form 1,5-Cyclodecadiene. The Grignard reaction involves the reaction of 1,5-dibromopentane with magnesium to form 1,5-pentadiene, which is then cyclized to form 1,5-Cyclodecadiene. The Birch reduction involves the reaction of 1,5-Cyclodecadiene with lithium metal in liquid ammonia to form 1,5-cyclooctadiene, which is then hydrogenated to form 1,5-Cyclodecadiene.
Wissenschaftliche Forschungsanwendungen
1,5-Cyclodecadiene is widely used in scientific research, particularly in organic synthesis and catalysis. It is used as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of organic compounds. It is also used as a solvent in various reactions, and as a reactant in the synthesis of various chemicals.
Eigenschaften
CAS-Nummer |
10573-77-0 |
|---|---|
Produktname |
1,5-Cyclodecadiene |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(1Z,5Z)-cyclodeca-1,5-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7- |
InChI-Schlüssel |
RDAFFINKUCJOJK-NQOXHWNZSA-N |
Isomerische SMILES |
C1C/C=C\CC/C=C\CC1 |
SMILES |
C1CCC=CCCC=CC1 |
Kanonische SMILES |
C1CCC=CCCC=CC1 |
Synonyme |
(1E,5E)-1,5-Cyclodecadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



